5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-7-12-19-18(13-14)20(21(24)26)23(29-19)25-22(27)15-8-10-17(11-9-15)28-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H2,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXSXIJYRMRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities.
Biological Activity
5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and molecular interactions based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. The presence of the phenoxybenzamide moiety enhances its interaction with biological targets.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
- It also demonstrates antifungal activity against species like Candida albicans, with MIC values reported at 0.83 μM .
-
Cytotoxicity :
- Cytotoxic effects were evaluated using MTT assays on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound is effective against microbial cells, it shows lower toxicity towards normal human cells, suggesting a favorable therapeutic index .
- Molecular Docking Studies :
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (μM) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | HaCat | Not specified |
| Antibacterial | Escherichia coli | 0.21 | BALB/c 3T3 | Not specified |
| Antifungal | Candida albicans | 0.83 | HaCat | Not specified |
Case Studies
Several case studies have explored the efficacy of this compound in different experimental setups:
- Antimicrobial Screening :
-
Cytotoxicity Evaluation :
- Another investigation focused on assessing the cytotoxicity of the compound on normal cell lines compared to tumor cells. It was found that while exhibiting antimicrobial properties, the compound maintained a relatively low toxicity profile towards normal cells, suggesting its potential for therapeutic use without significant side effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Yields for analogs vary widely.
- Functional Groups: The 4-phenoxybenzamido group in the target compound is structurally distinct from the piperazinyl-acetamido (compound 122) or trifluoromethyl-pyrazole (JAMI1001A) groups, which are linked to specific biological activities .
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition
Compound 122 demonstrates 60% AChE inhibition at 2.6351 mM in rat models, outperforming donepezil (40%) .
Antimicrobial and Antioxidant Activity
Ethyl 2-(2-cyano-3-substituted phenyl acrylamido) derivatives () exhibit antibacterial and antioxidant properties, though specific data for the target compound are absent. The acrylamido substituents in these analogs likely enhance redox activity .
AMPA Receptor Modulation
JAMI1001A acts as a positive allosteric modulator of AMPA receptors due to its trifluoromethyl-pyrazole and tetrahydrobenzothiophene-carboxamide structure . The target compound’s phenoxybenzamido group may confer similar modulatory effects but requires validation.
Physicochemical Properties
- Melting Points : Analogs like A17 (227–228°C) and A20 (203–205°C) highlight the impact of substituents on crystallinity .
- Solubility : Hydroxyl or methoxy groups (e.g., in compound 6o) improve aqueous solubility, whereas lipophilic groups (e.g., 3-chlorobenzamido in Vf) enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
